molecular formula C32H42N4O7 B14048576 Fmoc-Lys{COPip(CH2COOtBu)}-OH

Fmoc-Lys{COPip(CH2COOtBu)}-OH

Cat. No.: B14048576
M. Wt: 594.7 g/mol
InChI Key: ATFQVVLPSBPPPO-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys{COPip(CH2COOtBu)}-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The compound is characterized by the presence of a piperazine ring and a tert-butyl ester group, which provide stability and facilitate its use in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys{COPip(CH2COOtBu)}-OH involves multiple steps, starting with the protection of the lysine amino group using the Fmoc group. The piperazine ring is introduced through a coupling reaction, and the tert-butyl ester group is added to protect the carboxyl group. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a controlled environment to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys{COPip(CH2COOtBu)}-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-Lys{COPip(CH2COOtBu)}-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The piperazine ring and tert-butyl ester group provide additional stability and facilitate the selective deprotection and coupling reactions. The compound acts as a versatile building block, enabling the synthesis of peptides with high precision and efficiency .

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of the piperazine ring.

    Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) protecting group.

    Fmoc-Lys(Mtt)-OH: Features a 4-methyltrityl (Mtt) protecting group.

Uniqueness: Fmoc-Lys{COPip(CH2COOtBu)}-OH is unique due to the presence of the piperazine ring and tert-butyl ester group, which provide enhanced stability and facilitate selective reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C32H42N4O7

Molecular Weight

594.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C32H42N4O7/c1-32(2,3)43-28(37)20-35-16-18-36(19-17-35)30(40)33-15-9-8-14-27(29(38)39)34-31(41)42-21-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,40)(H,34,41)(H,38,39)/t27-/m0/s1

InChI Key

ATFQVVLPSBPPPO-MHZLTWQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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